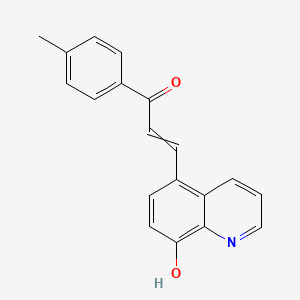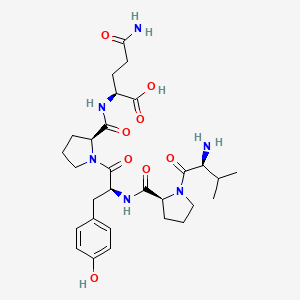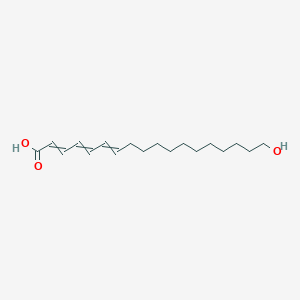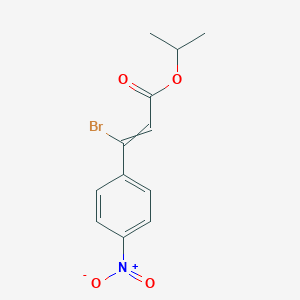
3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety substituted with a hydroxy group and a phenylprop-2-en-1-one group, making it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 8-hydroxyquinoline with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.
Industry: Used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, disrupting metal-dependent biological processes. The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with known antimicrobial properties.
4-Methylbenzaldehyde: A precursor used in the synthesis of various organic compounds.
Quinoline: A heterocyclic aromatic compound with diverse biological activities.
Uniqueness
3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxyquinoline and phenylprop-2-en-1-one moieties enhances its potential as a multifunctional compound in scientific research and industrial applications.
Properties
CAS No. |
833488-10-1 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-(8-hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H15NO2/c1-13-4-6-15(7-5-13)17(21)10-8-14-9-11-18(22)19-16(14)3-2-12-20-19/h2-12,22H,1H3 |
InChI Key |
UZSKNOLLNHKJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)

![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)

propanedinitrile](/img/structure/B14199672.png)

![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)




![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
